2-Methyl-[1,1'-biphenyl]-3-amine is an organic compound with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol. It features a biphenyl structure with a methyl group attached to one of the phenyl rings and an amino group at the meta position relative to the methyl group. The compound is also known by several synonyms, including 3-amino-2'-methylbiphenyl and 2'-methylbiphenyl-3-amine .
The chemical reactivity of 2-Methyl-[1,1'-biphenyl]-3-amine can be explored through various reactions typical of amines and biphenyl derivatives. For instance, it can participate in electrophilic aromatic substitution reactions due to the presence of the amino group, which acts as a directing group. Additionally, it can undergo acylation and alkylation reactions, leading to the formation of various derivatives.
In synthetic pathways, this compound can also be produced from reactions involving Grignard reagents, where the corresponding halogenated biphenyl is reacted with a Grignard reagent in the presence of a catalyst such as palladium or nickel .
2-Methyl-[1,1'-biphenyl]-3-amine exhibits notable biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs, making it significant in pharmacological studies.
Moreover, compounds with similar structures have shown potential anti-cancer properties; thus, 2-Methyl-[1,1'-biphenyl]-3-amine may warrant further investigation for its therapeutic applications.
The synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine can be achieved through several methods:
2-Methyl-[1,1'-biphenyl]-3-amine finds applications in various fields:
Interaction studies involving 2-Methyl-[1,1'-biphenyl]-3-amine focus primarily on its role as an enzyme inhibitor. Research indicates that it interacts with cytochrome P450 enzymes, affecting their activity and potentially altering drug metabolism pathways. These interactions highlight its importance in toxicology and pharmacology studies .
Several compounds share structural similarities with 2-Methyl-[1,1'-biphenyl]-3-amine. Below is a comparison table highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1'-Biphenyl-3-amine | C₁₂H₁₁N | Parent structure without methyl substitution |
| 4-Amino-2-methylbiphenyl | C₁₃H₁₃N | Amino group at para position; different reactivity |
| 4-Methylphenylamine | C₇H₉N | Simpler structure; lacks biphenyl framework |
| 4-Aminobiphenyl | C₁₂H₁₃N | Amino group at para position; used in dye synthesis |
These compounds illustrate the diversity within biphenyl derivatives while emphasizing the unique positioning of functional groups in 2-Methyl-[1,1'-biphenyl]-3-amine that influences its chemical behavior and biological activity.
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for constructing substituted biphenyl systems [4] [7]. These methodologies offer excellent functional group tolerance and enable precise regiocontrol through careful selection of coupling partners and reaction conditions [13] [31].
The Suzuki-Miyaura coupling reaction employs organoborane compounds as nucleophilic coupling partners with aryl halides under palladium catalysis [4] [27]. The reaction mechanism proceeds through three fundamental steps: oxidative addition of the aryl halide to palladium zero, transmetalation with the organoboron species, and reductive elimination to form the carbon-carbon bond [27] [28].
For 2-Methyl-[1,1'-biphenyl]-3-amine synthesis, the Suzuki-Miyaura approach typically utilizes 3-bromo-2-methylaniline or its protected derivatives as the aryl halide component [1] [23]. The coupling with phenylboronic acid proceeds under standard conditions using palladium diacetate complexed with 1,1'-bis(diphenylphosphino)ferrocene in aqueous sodium bicarbonate solution [23] [28]. Yields of 93-98% have been reported for this transformation under optimized conditions [1] [23].
The reaction mechanism involves initial formation of the active palladium zero species through reduction, followed by oxidative addition of the aryl bromide to generate a palladium two intermediate [7] [27]. Subsequent transmetalation with the phenylboronic acid, facilitated by the basic reaction medium, leads to formation of the bis-aryl palladium complex [27] [28]. Final reductive elimination regenerates the palladium zero catalyst and produces the desired biphenyl product [27] [30].
Recent advances in ligand design have significantly improved the efficiency of Suzuki-Miyaura couplings for sterically hindered substrates [9] [25]. Second-generation Buchwald ligands, including 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl and related biaryl phosphines, enable coupling of challenging substrates under mild conditions [9] [31]. These ligands promote rapid catalyst turnover while minimizing competing side reactions such as boronic acid homocoupling [25] [32].
| Method | Substrate Requirements | Catalyst/Reagent | Typical Yield (%) | Selectivity | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide + Boronic acid | Palladium zero complex | 85-99 | High regioselectivity | Requires pre-functionalized substrates |
| Buchwald-Hartwig Amination | Aryl halide + Amine | Palladium zero complex + Base | 70-95 | Moderate to high | Base sensitivity, ligand dependent |
| Grignard Assembly | Aryl halide + Magnesium metal | Magnesium metal in ether | 60-85 | Low selectivity | Biphenyl side product formation |
The Buchwald-Hartwig amination provides a direct route to aryl amines through palladium-catalyzed coupling of aryl halides with primary or secondary amines [29] [33]. This methodology is particularly valuable for introducing amino functionality into pre-formed biphenyl systems [5] [9].
The catalytic cycle begins with oxidative addition of the aryl halide to palladium zero, forming a palladium two aryl complex [29] [33]. Coordination and deprotonation of the amine nucleophile, facilitated by the reaction base, generates a palladium amido intermediate [29] [31]. Reductive elimination from this species produces the desired carbon-nitrogen bond and regenerates the active palladium zero catalyst [29] [33].
Modern Buchwald-Hartwig protocols employ specialized ligands designed to accelerate the challenging reductive elimination step [9] [31]. Third and fourth-generation precatalysts, such as those based on 2-aminobiphenyl scaffolds, offer enhanced reactivity and stability compared to traditional phosphine-ligated systems [5] [9]. These precatalysts eliminate the need for external reducing agents and provide precise control over the ligand-to-palladium ratio [9] [31].
For 2-Methyl-[1,1'-biphenyl]-3-amine synthesis, the Buchwald-Hartwig approach typically starts with 3-bromo-2-methylbiphenyl and employs ammonia or hydroxylamine derivatives as the nitrogen source [5] [22]. The use of weak bases such as cesium carbonate minimizes competing elimination reactions while promoting efficient carbon-nitrogen bond formation [9] [22].
Grignard reactions offer an alternative approach to biphenyl synthesis through formation of carbon-carbon bonds between aryl halides and organometallic nucleophiles [10] [14]. The classical Grignard methodology involves treatment of aryl bromides with magnesium metal in anhydrous ether to generate highly nucleophilic aryl magnesium halides [10] [21].
The mechanism of biphenyl formation via Grignard chemistry proceeds through single-electron transfer from magnesium to the aryl halide, generating aryl radicals [14] [21]. These radicals can either accept a second electron to form the desired carbanion or undergo radical-radical coupling to produce biphenyl directly [14] [21]. The balance between these pathways determines the selectivity for desired versus side products [10] [14].
A significant limitation of Grignard-based biphenyl synthesis is the formation of symmetrical biphenyl as a major side product [10] [14]. This competing reaction occurs through coupling of two phenyl radicals and is favored by high concentrations of the aryl halide and elevated reaction temperatures [10] [14]. Biphenyl formation can account for up to 30-40% of the product mixture under typical reaction conditions [10] [14].
For 2-Methyl-[1,1'-biphenyl]-3-amine synthesis, the Grignard approach requires sequential reactions to install both the biphenyl framework and the amino functionality [21] [24]. Initial formation of the biphenyl system through Grignard coupling is followed by nitration and subsequent reduction to introduce the amino group [21] [24]. This multi-step sequence limits the overall efficiency compared to direct cross-coupling methods [21] [24].
Reductive amination provides a versatile method for introducing amino functionality through the condensation of aldehydes or ketones with ammonia or primary amines, followed by reduction of the resulting imine [11] [22]. This approach is particularly valuable for avoiding multiple alkylation products that plague direct amine alkylation reactions [11] [22].
The mechanism involves initial nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of water to form an imine intermediate [11] [22]. Selective reduction of the imine in the presence of the carbonyl compound is achieved using sodium cyanoborohydride or sodium triacetoxyborohydride [11] [22]. These reducing agents preferentially reduce imines over aldehydes due to the greater electrophilicity of the protonated imine [11] [22].
For 2-Methyl-[1,1'-biphenyl]-3-amine synthesis, reductive amination can be applied to the corresponding aldehyde or methanol precursor [2] [6]. The aldehyde derivative is obtained through oxidation of 2-methyl-[1,1'-biphenyl]-3-methanol using standard oxidizing agents such as pyridinium chlorochromate or Swern conditions [2] [6]. Subsequent reductive amination with ammonia and sodium cyanoborohydride provides the target amine in good yield [2] [6].
Recent developments in reductive amination methodology include the use of self-limiting alkylation strategies to prevent over-alkylation [3] [22]. These approaches employ nitrogen-aminopyridinium salts as ammonia surrogates, which undergo selective monoalkylation through a pyridinium ylide mechanism [3] [22]. Following alkylation, the resulting nitrogen-alkyl-nitrogen-pyridinium amine exhibits reduced nucleophilicity, preventing further reaction [3] [22].
The successful synthesis of complex aminobiphenyl systems requires careful protection of the amino functionality during synthetic manipulations [12] [34]. Protecting groups must be easily installed under mild conditions, stable to subsequent reaction conditions, and readily removable without affecting other functional groups [12] [37].
Carbamate protecting groups represent the most widely used class of amino protecting groups due to their excellent stability profile and orthogonal deprotection conditions [34] [38]. The tert-butoxycarbonyl group can be installed using di-tert-butyl dicarbonate in the presence of triethylamine or sodium hydroxide [34] [39]. Deprotection is achieved under acidic conditions using trifluoroacetic acid, which cleaves the carbamate through protonation and loss of the tert-butyl carbocation [34] [38].
The benzyloxycarbonyl protecting group offers complementary stability compared to tert-butoxycarbonyl [34] [38]. Installation is accomplished using benzyl chloroformate under basic conditions, while deprotection employs catalytic hydrogenation with palladium on carbon [34] [38]. This protecting group is particularly valuable when acidic deprotection conditions would be incompatible with other functional groups [34] [38].
| Protecting Group | Installation Reagent | Installation Conditions | Deprotection Method | Deprotection Conditions | Stability |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Base (sodium hydroxide, triethylamine), room temperature | Trifluoroacetic acid or hydrochloric acid | Acidic, room temperature | Acid labile |
| Benzyloxycarbonyl | Benzyl chloroformate | Base (triethylamine), dichloromethane, room temperature | Hydrogen/palladium-carbon | Hydrogen atmosphere, room temperature | Hydrogenolysis labile |
| 9-Fluorenylmethoxycarbonyl | 9-Fluorenylmethyl chloroformate | Base (triethylamine), dichloromethane, room temperature | Piperidine | Basic, room temperature | Base labile |
The 9-fluorenylmethoxycarbonyl group provides base-labile protection that can be removed using piperidine or diethylamine [34] [40]. This protecting group is particularly valuable in solid-phase peptide synthesis where repeated cycles of deprotection and coupling are required [12] [40]. The large fluorenyl group also provides beneficial steric effects that can improve reaction selectivity [34] [40].
For 2-Methyl-[1,1'-biphenyl]-3-amine synthesis, protecting group selection depends on the specific synthetic sequence employed [19] [37]. When using Suzuki-Miyaura coupling with pre-formed aminoaryl substrates, the amino group must be protected to prevent interference with the palladium catalyst [19] [34]. Carbamate protecting groups are generally compatible with these conditions and can be removed after coupling to reveal the free amine [19] [38].
The regioselective synthesis of substituted biphenyls presents significant challenges due to the multiple reactive sites and competing electronic effects [15] [18]. Electronic directing effects from existing substituents can dramatically alter the regioselectivity of subsequent functionalization reactions [44] [45]. Steric hindrance between ortho substituents further complicates regiocontrol by influencing both ground state conformations and transition state energies [43] [47].
Ortho-substitution bias represents a major challenge in biphenyl synthesis due to chelation effects and favorable entropy factors [18] [44]. Palladium-catalyzed reactions often favor ortho substitution when coordinating groups are present, leading to 2,2'-disubstituted products rather than the desired regioisomers [18] [31]. This selectivity pattern is particularly pronounced in Suzuki-Miyaura couplings where the boronic acid can coordinate to palladium through both the boron center and nearby heteroatoms [18] [32].
Meta-selectivity control remains one of the most challenging aspects of biphenyl functionalization [15] [45]. The meta position lacks strong electronic directing effects from most substituents, resulting in poor yields (typically 5-15%) when traditional electrophilic aromatic substitution is employed [44] [45]. Directed metalation approaches using strong bases such as n-butyllithium can provide improved meta selectivity, but these conditions are incompatible with many functional groups [15] [45].
| Challenge | Origin | Impact on Selectivity | Solution Strategy | Literature Examples |
|---|---|---|---|---|
| Ortho-substitution bias | Chelation effects with ortho substituents | Favors 2,2'-disubstitution | Bulky ligands (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Suzuki coupling with hindered substrates |
| Meta-selectivity control | Lack of directing groups at meta position | Poor meta yields (5-15%) | Directed metalation approaches | Carbon-hydrogen activation approaches |
| Steric hindrance effects | Bulky substituents preventing approach | Reduced reaction rates | Temperature/solvent optimization | Buchwald-Hartwig with bulky amines |
Steric hindrance effects significantly impact both the rate and selectivity of biphenyl functionalization reactions [43] [47]. Bulky substituents in the ortho positions create unfavorable steric interactions that slow reaction rates and can completely prevent access to certain positions [43] [47]. The classic example of steric clash in biphenyl systems involves hydrogen-hydrogen repulsion between ortho substituents, which forces the biphenyl system out of planarity and reduces conjugation [43] [47].
Catalyst-controlled selectivity offers promising solutions to regioselectivity challenges through careful ligand design [18] [31]. Recent studies have demonstrated that changes in catalyst speciation from mononuclear to multinuclear palladium can completely reverse site selectivity in cross-coupling reactions [18] [31]. These effects are attributed to different mechanistic pathways operating for molecular versus nanoparticle catalysts [18] [31].
Electronic directing effects play a crucial role in determining regioselectivity patterns [44] [45]. Electron-donating substituents such as methoxy groups direct electrophilic attack to ortho and para positions through resonance stabilization of the intermediate carbocation [44] [45]. Conversely, electron-withdrawing groups such as nitro or cyano substituents deactivate ortho and para positions, leading to meta substitution [44] [45]. Understanding and predicting these effects is essential for planning regioselective synthetic sequences [44] [45].
Nuclear magnetic resonance spectroscopy serves as the fundamental structural characterization tool for 2-Methyl-[1,1'-biphenyl]-3-amine, providing detailed molecular architecture information through both proton and carbon-13 nuclear environments [1] [2]. The one-dimensional proton nuclear magnetic resonance spectrum exhibits characteristic resonances in deuterated chloroform solvent, with aromatic proton signals appearing as complex multiplets between 7.14 and 7.51 parts per million [1] [2]. The phenyl ring protons manifest as a multiplet integrating for five protons in the 7.43-7.51 parts per million region, while the substituted ring protons appear as a distinct multiplet between 7.14 and 7.35 parts per million, integrating for three protons [1] [2].
The primary amine functionality displays characteristic nitrogen-hydrogen proton resonances as a broad singlet between 3.55 and 3.75 parts per million, integrating for two protons [3] [4]. The methyl substituent exhibits a sharp singlet at 2.31-2.41 parts per million, integrating for three protons and demonstrating the expected chemical shift for an aromatic methyl group [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through quaternary and protonated carbon discrimination [1] [2]. The biphenyl quaternary carbon resonances appear at approximately 141.2 parts per million, while the aromatic carbon-hydrogen carbons exhibit signals between 127.2 and 129.5 parts per million [5]. The amine-bearing quaternary carbon displays characteristic downfield chemical shifts between 145 and 150 parts per million due to nitrogen deshielding effects . The methyl carbon resonates between 20.7 and 21.4 parts per million, consistent with aromatic methyl substitution patterns [1] [2].
| Nuclear Type | Chemical Shift (ppm) | Multiplicity | Assignment | Integration |
|---|---|---|---|---|
| ¹H NMR | 7.43-7.51 | Multiplet | Aromatic H (phenyl ring) | 5H |
| ¹H NMR | 7.14-7.35 | Multiplet | Aromatic H (substituted ring) | 3H |
| ¹H NMR | 3.55-3.75 | Broad singlet | NH₂ protons | 2H |
| ¹H NMR | 2.31-2.41 | Singlet | Methyl group | 3H |
| ¹³C NMR | 141.2 | Quaternary | Biphenyl quaternary C | Medium |
| ¹³C NMR | 127.2-129.5 | CH carbons | Aromatic CH carbons | Strong |
| ¹³C NMR | 145-150 | Quaternary | Amine-bearing carbon | Weak |
| ¹³C NMR | 20.7-21.4 | Primary | Methyl carbon | Medium |
Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, facilitate unambiguous carbon-proton connectivity assignments [5]. These techniques confirm the substitution pattern and distinguish between aromatic and aliphatic carbon environments through scalar coupling relationships [5].
High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation through accurate mass measurements and characteristic fragmentation pathways [7] [8]. Electrospray ionization generates the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 184.11, corresponding to the molecular formula C₁₃H₁₄N⁺ [7] [8]. The isotopic pattern confirms the presence of thirteen carbon atoms and one nitrogen atom according to the nitrogen rule of mass spectrometry [9].
Collision-induced dissociation reveals characteristic fragmentation pathways that confirm the biphenyl amine structure [7] [8]. The base peak appears at mass-to-charge ratio 168, corresponding to the loss of the amino group (molecular weight 16) from the molecular ion [9] [10]. This α-cleavage fragmentation represents the most favorable pathway for aromatic amines, generating a resonance-stabilized aromatic cation [9] [10]. Secondary fragmentation produces ions at mass-to-charge ratio 154 through formyl group loss (molecular weight 30) and mass-to-charge ratio 139 via dimethylamine elimination (molecular weight 45) [7] [8].
The biphenyl core structure generates characteristic fragments including the biphenyl radical cation at mass-to-charge ratio 128 and methylphenyl fragments at mass-to-charge ratio 115 [7] [8]. The tropylium ion appears at mass-to-charge ratio 91, a common aromatic fragmentation product resulting from benzylic cleavage and subsequent rearrangement [9] [10].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Formula | Fragmentation Process |
|---|---|---|---|
| 184 | 100 | C₁₃H₁₃N⁺- | Molecular ion [M]⁺- |
| 168 | 85 | C₁₂H₁₀N⁺ | Loss of NH₂ (-16) |
| 154 | 40 | C₁₁H₁₀N⁺ | Loss of CHO (-30) |
| 139 | 25 | C₁₁H₁₁⁺ | Loss of dimethylamine (-45) |
| 128 | 20 | C₁₀H₈⁺ | Biphenyl core |
| 115 | 15 | C₉H₇⁺ | Methylphenyl fragment |
| 91 | 35 | C₇H₇⁺ | Tropylium ion |
Accurate mass measurements enable elemental composition determination with mass accuracies typically within 2 parts per million [7] [8]. The high-resolution capability distinguishes between isobaric interferences and provides unambiguous molecular formula assignment for both precursor and product ions [7] [8].
Fourier-transform infrared spectroscopy characterizes the molecular vibrational modes through dipole moment changes, providing functional group identification and molecular conformation information [11] [12]. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as two distinct bands at 3420 and 3342 wavenumber units [12] [13]. The asymmetric nitrogen-hydrogen stretch at 3420 wavenumber units appears with medium intensity, while the symmetric stretch at 3342 wavenumber units displays medium to strong intensity [12] [13].
The aromatic carbon-hydrogen stretching vibrations manifest between 3030 and 3080 wavenumber units, characteristic of substituted benzene rings [11] [12]. The amine scissoring deformation appears as a strong absorption at 1615 wavenumber units, diagnostic for primary aromatic amines [12] [13]. Aromatic carbon-carbon stretching vibrations occur at 1580 wavenumber units with strong intensity, while the nitrogen-hydrogen rocking mode appears as a weak band at 1075 wavenumber units [12] [13].
Raman spectroscopy provides complementary vibrational information through polarizability changes, particularly sensitive to symmetric vibrational modes [14] [15]. The aromatic ring breathing mode appears as a very strong band at 1000-1010 wavenumber units, characteristic of mono-substituted benzene derivatives [14] [15]. The carbon-carbon aromatic stretching vibration at 1580 wavenumber units exhibits strong intensity in the Raman spectrum, while carbon-hydrogen deformation modes appear at 1450 wavenumber units with medium intensity [14] [15].
The amino group wagging vibration manifests at 755 wavenumber units in the Raman spectrum, providing additional confirmation of the primary amine functionality [15] [13]. The complementary nature of infrared and Raman spectroscopy ensures comprehensive vibrational mode characterization, with infrared spectroscopy emphasizing polar vibrations and Raman spectroscopy highlighting non-polar symmetric modes [14] [15].
| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|---|
| FTIR | 3420 | Medium | N-H asymmetric stretch | Primary amine |
| FTIR | 3342 | Medium-Strong | N-H symmetric stretch | Primary amine |
| FTIR | 1615 | Strong | NH₂ scissoring | Primary amine |
| FTIR | 1580 | Strong | C=C aromatic stretch | Aromatic ring |
| FTIR | 1075 | Weak | NH₂ rocking | Primary amine |
| Raman | 1580 | Strong | C-C aromatic stretch | Aromatic ring |
| Raman | 1450 | Medium | C-H deformation | Aromatic CH |
| Raman | 1000 | Very Strong | Ring breathing | Aromatic ring |
| Raman | 755 | Medium | NH₂ wagging | Primary amine |
Temperature-dependent infrared studies reveal conformational flexibility of the biphenyl system, with inter-ring torsional angles affecting the vibrational coupling between aromatic rings [16] [14]. Pressure-dependent Raman measurements demonstrate enhanced π-π interactions under compression, leading to intensity enhancements and frequency shifts characteristic of planar aromatic conformations [14].
X-ray photoelectron spectroscopy provides surface-sensitive elemental composition and chemical state information through core electron binding energy measurements [17] [18]. The technique probes the outermost 5-10 nanometer surface region, offering unique insights into surface chemistry and electronic environments [17] [18]. For 2-Methyl-[1,1'-biphenyl]-3-amine, the nitrogen 1s photoelectron spectrum exhibits a characteristic binding energy at 399.2-399.8 electron volts, consistent with primary aromatic amine environments [19] [20].
The carbon 1s spectrum displays multiple components reflecting different carbon environments within the molecular structure [19] [21]. The aromatic carbon signals appear between 284.6 and 285.2 electron volts, while carbon atoms bonded to nitrogen exhibit slightly higher binding energies due to electronegativity effects [19] [21]. The methyl carbon environment manifests at characteristic aliphatic carbon binding energies around 284.8 electron volts [19] [21].
X-ray photoelectron spectroscopy proves particularly valuable for surface modification studies and contamination analysis [18] [21]. The technique detects surface oxidation, protonation states, and interfacial interactions with sensitivity limits of 0.1-1.0 atomic percent [18] [21]. Time-dependent measurements reveal surface stability and photochemical degradation pathways under X-ray exposure [23] [24].
Angle-resolved X-ray photoelectron spectroscopy provides depth profiling capabilities, enabling analysis of surface versus bulk composition differences [18] [21]. This approach proves essential for understanding surface segregation effects and interfacial chemistry in thin film applications [18] [21].
High-performance liquid chromatography serves as the primary method for purity assessment and quantitative analysis of 2-Methyl-[1,1'-biphenyl]-3-amine [25] [26]. Reversed-phase separation employs C18 or biphenyl stationary phases with acetonitrile-water or methanol-water mobile phase systems [25] [27]. The biphenyl stationary phase provides enhanced selectivity for aromatic compounds through π-π interactions, improving resolution of structurally related impurities [26] [27].
Detection relies primarily on ultraviolet absorbance at 254 nanometers, corresponding to the aromatic chromophore absorption maximum [25] [26]. Diode array detection enables peak purity assessment through spectral comparison and identification of co-eluting impurities [25] [26]. The method achieves detection limits in the nanogram to microgram range with linear calibration curves spanning two to three orders of magnitude [25] [26].
Validation parameters include linearity, accuracy, precision, detection limits, and robustness according to international guidelines [25] [26]. Linearity typically extends from 0.04 to 20 micrograms per milliliter with correlation coefficients exceeding 0.999 [25] [26]. Precision measurements demonstrate relative standard deviations below 2% for replicate analyses [25] [26]. Method robustness encompasses mobile phase composition variations, temperature effects, and flow rate modifications [25] [26].
Gas chromatography-mass spectrometry provides complementary separation and identification capabilities for volatile biphenyl derivatives [28] [29]. Temperature programming enables separation of complex mixtures while mass spectral detection ensures unambiguous compound identification [28] [29]. Derivatization strategies improve volatility and enhance detectability for polar amine functionalities [28] [30].
Supercritical fluid chromatography offers rapid separations with reduced solvent consumption and environmental impact [31]. The technique proves particularly effective for chiral resolution of biphenyl derivatives using polysaccharide-based stationary phases [31]. Ultra-high-performance liquid chromatography reduces analysis times while maintaining or improving resolution through sub-2-micrometer particle technology [27] [32].
Method development considerations include stationary phase selection, mobile phase optimization, and detection wavelength selection [26] [27]. Biphenyl columns demonstrate superior selectivity for aromatic analytes compared to conventional C18 phases, with increased retention and improved peak capacity [26] [27]. Gradient elution profiles enable separation of complex mixtures while minimizing analysis time [26] [32].
| Parameter | HPLC Method | Detection Range | Precision (%RSD) |
|---|---|---|---|
| Linearity | 0.04-20 µg/mL | R² > 0.999 | - |
| Detection Limit | 10-40 ng/mL | - | - |
| Precision | Intra-day | - | < 2.0% |
| Precision | Inter-day | - | < 3.0% |
| Accuracy | 98-102% | - | - |